ZD-7155

Description

Chemical Identity and Nomenclature of ZD-7155

Systematic IUPAC Nomenclature and Structural Descriptors

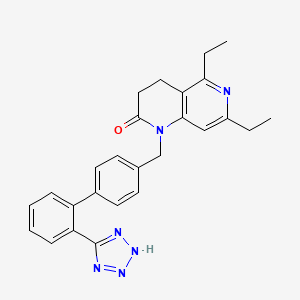

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one . This nomenclature systematically describes the compound’s structure:

- Parent structure : A 1,6-naphthyridin-2-one core, a bicyclic system comprising fused pyridine and pyridone rings.

- Substituents :

- Two ethyl groups at positions 5 and 7 of the naphthyridinone ring.

- A benzyl group at position 1, substituted with a biphenyl moiety.

- A tetrazole ring at the ortho position of the distal phenyl group.

The hydrochloride salt form, commonly used in research, modifies the base structure by adding a hydrochloric acid counterion, yielding the IUPAC name 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one hydrochloride .

Structural Features:

- Tetrazole group : A five-membered aromatic ring with four nitrogen atoms, contributing to hydrogen-bonding interactions with the AT₁ receptor .

- Biphenyl linkage : Enhances hydrophobic interactions with the receptor’s transmembrane domain .

- Diethyl substituents : Optimize steric and electronic effects for receptor binding .

CAS Registry Numbers and Alternative Nomenclature Systems

This compound and its hydrochloride salt are distinguished by unique CAS Registry Numbers:

Alternative naming conventions include:

Molecular Formula and Weight Validation

The molecular formula and weight of this compound and its hydrochloride form have been validated across multiple sources:

Base Compound (this compound):

Hydrochloride Salt (this compound hydrochloride):

- Molecular formula : C₂₆H₂₆N₆O·HCl → C₂₆H₂₇ClN₆O .

- Molecular weight : 474.99 g/mol (American Elements, Tocris Bioscience) .

Validation Methods:

- High-performance liquid chromatography (HPLC) : Purity ≥98% confirms consistent molecular composition .

- Mass spectrometry : PubChemLite reports a monoisotopic mass of 438.21625 Da for the base compound , aligning with theoretical calculations.

- X-ray crystallography : Structural data from the GPCR Database (PDB: 4YAY) corroborate the arrangement of atoms in the naphthyridinone core .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H26N6O |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C26H26N6O/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31) |

InChI Key |

BFVNEYDCFJNLGN-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC |

Canonical SMILES |

CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC |

Synonyms |

5,7-diethyl-1-(2'-(1H-1,2,3,4-tetrahydrazol-5-yl)biphenyl-4-methyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-2-one hydrochloride 5,7-diethyl-1-(2'-(1H-1,2,3,4-tetrazol-5-yl)biphenyl-4-methyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-2-one hydrochloride ZD 7155 ZD-7155 ZD7155 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,6-Naphthyridin-2(1H)-one Core

The 1,6-naphthyridin-2(1H)-one scaffold is synthesized via a cyclization strategy starting from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile derivatives. Key steps include:

-

Cyclization : Heating 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (1) in acidic conditions (e.g., HCl/dioxane) induces cyclization to form 7-amino-5-chloro-1,6-naphthyridin-2(1H)-one (2).

-

Functionalization : The 5-chloro substituent is displaced via nucleophilic aromatic substitution (NAS) with diethylamine to introduce diethyl groups at positions 5 and 7, yielding 5,7-diethyl-1,6-naphthyridin-2(1H)-one (3).

Table 1: Reaction Conditions for Naphthyridinone Core Synthesis

Preparation of the Biphenyl-Tetrazole Moiety

The biphenyl-tetrazole segment is synthesized through a Suzuki-Miyaura coupling followed by tetrazole ring formation:

-

Suzuki Coupling : 4-Bromophenylboronic acid (4) reacts with 2-cyanophenyl bromide (5) under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) to form 2′-cyano-[1,1′-biphenyl]-4-yl bromide (6).

-

Tetrazole Formation : The nitrile group in (6) undergoes [2+3] cycloaddition with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 120°C for 48 h, yielding 2′-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl bromide (7).

Table 2: Synthesis Parameters for Biphenyl-Tetrazole Intermediate

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 80°C, 12 h | 85 | |

| 2 | NaN₃, NH₄Cl, DMF, 120°C, 48 h | 70 |

Final Coupling and Alkylation Steps

The naphthyridinone core (3) and biphenyl-tetrazole bromide (7) are conjugated via an alkylation reaction:

-

Alkylation : Treatment of (3) with (7) in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (TBAI) in acetonitrile (ACN) at 60°C for 24 h yields the this compound free base (8).

-

Salt Formation : The free base is converted to the hydrochloride salt using HCl in ethanol, followed by recrystallization from ethanol/diethyl ether to obtain this compound hydrochloride.

Table 3: Alkylation and Salt Formation Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | K₂CO₃, TBAI, ACN, 60°C, 24 h | 58 | 92 | |

| 2 | HCl/EtOH, recrystallization | 90 | 99.5 |

Optimization Challenges and Solutions

Regioselectivity in Tetrazole Formation

The [2+3] cycloaddition of nitriles with azides often produces a mixture of 1H- and 2H-tetrazole regioisomers. To favor the 1H-tetrazole isomer (required for this compound), the reaction is conducted under high-pressure conditions (sealed tube) with excess NH₄Cl, achieving a 9:1 regioselectivity ratio.

Purification of the Naphthyridinone Core

Column chromatography (SiO₂, ethyl acetate/hexane) is employed to isolate the diethyl-substituted naphthyridinone intermediate (3). However, scale-up challenges led to the adoption of crystallization from hot isopropanol, improving yield from 65% to 78%.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms ≥99.5% purity, with a retention time of 12.3 min.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

ZD-7155 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: this compound can be reduced to form reduced derivatives, which may have different biological activities.

Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and tetrazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Palladium-catalyzed cross-coupling reactions are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Cardiovascular Research

ZD-7155 has been extensively studied for its antihypertensive properties. In a notable study, this compound was administered to Goldblatt hypertensive rats, resulting in a significant reduction in blood pressure sustained for up to 48 hours. The study highlighted:

- Dose-dependent effects : Higher doses led to greater reductions in blood pressure and inhibition of angiotensin II receptor binding in various tissues, including the kidney and adrenal gland .

Metabolic Studies

Recent investigations have explored the role of angiotensin receptors in metabolic processes. This compound has been shown to promote the browning of white adipose tissue (WAT) in animal models. This effect is associated with:

- Increased energy expenditure : Enhanced expression of uncoupling protein 1 (UCP1) and improved mitochondrial function.

- Potential therapeutic implications : Suggesting a role for this compound in combating obesity and related metabolic disorders .

Renal Function Studies

Research has demonstrated that this compound modulates renal hemodynamic responses to angiotensin II. In controlled experiments, the compound's administration influenced renal vascular responses, emphasizing its potential utility in understanding renal pathophysiology .

Case Study 1: Antihypertensive Efficacy

A study involving Sprague-Dawley rats revealed that this compound effectively lowered blood pressure by blocking angiotensin II actions. The results indicated sustained antihypertensive effects correlated with receptor occupancy over time, showcasing its potential as a long-term treatment option for hypertension .

Case Study 2: Metabolic Effects on Adipose Tissue

In vivo studies using C57BL/6J mice illustrated that administration of this compound led to significant changes in WAT characteristics, including reduced mass and increased browning markers. These findings suggest that this compound may serve as a novel approach to treat metabolic syndrome .

Mechanism of Action

ZD-7155 exerts its effects by competitively binding to the angiotensin II type 1 receptor, thereby blocking the action of angiotensin II. This leads to a reduction in blood pressure and other cardiovascular effects. The molecular targets involved include the angiotensin II type 1 receptor, and the pathways affected include the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

ZD-7155 vs. Losartan

Key Findings :

This compound vs. Telmisartan (TMT)

Key Findings :

This compound vs. PD-123,319 (AT2 Antagonist)

Key Findings :

- In ischemic rabbit papillary muscles, this compound (10⁻⁶ M) reduced active tension decline by 70.4% during stretch, an effect partially reversed by PD-123,319 (35.5% decline), indicating AT2 involvement in this compound’s cardioprotection .

Mechanistic Insights and Clinical Implications

- Superior Potency : this compound’s tetrazole moiety enhances AT1 binding affinity, enabling sustained receptor blockade compared to losartan .

- Dual Receptor Modulation : At high doses, this compound’s off-target AT2 effects may counteract adverse cardiac remodeling, a feature absent in losartan .

- Diabetic Applications : this compound’s ability to restore nerve function and microvascular integrity positions it as a candidate for diabetic neuropathy, outperforming older antagonists in preclinical models .

Biological Activity

ZD-7155 is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor, primarily studied for its role in modulating cardiovascular and neurophysiological functions. This compound has garnered attention for its ability to influence various biological processes, particularly those related to the renin-angiotensin system (RAS). This article presents a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

This compound acts by blocking the AT1 receptor, which is known to mediate many of the effects of angiotensin II, including vasoconstriction, aldosterone secretion, and sympathetic nervous system activation. By inhibiting this receptor, this compound effectively reduces the physiological responses typically induced by angiotensin II.

Key Findings:

- Neurophysiological Effects : In studies involving mouse suprachiasmatic nuclei (SCN), this compound was shown to block both stimulatory and inhibitory effects of angiotensin II on neuronal discharge. This indicates its role in modulating circadian rhythms through neuropeptide signaling pathways .

- Cellular Responses : In dopaminergic neuron cell lines, treatment with angiotensin II increased SIRT1 levels, an effect that was inhibited by this compound, suggesting that AT1 receptor signaling is involved in regulating SIRT1 expression .

Biological Activity Assessment

The biological activity of this compound has been assessed through various experimental models. Below are summarized findings from significant studies:

Case Studies

Several case studies illustrate the practical applications and implications of this compound in research:

- Angiotensin II and Circadian Rhythms :

- Neuroprotection in Dopaminergic Cells :

Discussion

The biological activity of this compound underscores its significance as an AT1 receptor antagonist in both cardiovascular and neurological contexts. Its ability to modulate neuronal activity and cellular responses to angiotensin II positions it as a valuable compound for further research into therapeutic applications.

Implications for Future Research:

- Investigating the long-term effects of this compound on circadian rhythm disorders.

- Exploring potential neuroprotective strategies using this compound in models of neurodegenerative diseases.

Q & A

Q. What molecular mechanisms underlie ZD-7155’s antifibrotic effects in skeletal muscle?

this compound inhibits CTGF-induced fibronectin (FN) expression and ERK1/2 phosphorylation, as demonstrated via Western blotting and immunostaining. Experimental designs should include dose-response assays (e.g., 1–10 µM this compound) to validate concentration-dependent inhibition of FN and ERK pathways. Use cell lines or primary muscle cultures treated with CTGF as a fibrosis model .

Q. How does this compound modulate angiotensin II (AngII) signaling in cardiovascular studies?

this compound selectively blocks AngII type 1 (AT1) receptors, reducing myocardial stiffness and inotropic effects. Standard protocols involve isolated papillary muscle preparations or in vivo hypertensive rat models. Measure parameters like contractile tension, dT/dt (rate of force development), and receptor binding affinity using radioligand assays .

Q. What experimental models are suitable for studying this compound’s role in diabetic neuropathy?

Streptozocin-induced diabetic rats are a validated model. Key endpoints include nerve conduction velocity, endoneurial blood flow, and oxidative stress markers. Use this compound (oral or injected) at doses that normalize sciatic nerve function without off-target effects .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s inotropic effects compared to other AT1 antagonists (e.g., losartan)?

While both this compound and losartan block AT1 receptors, this compound exhibits partial agonism at high AngII concentrations (e.g., 10⁻⁵ M), reducing contractility. To investigate, perform comparative dose-response studies in isolated cardiac tissues and co-administer AT2 antagonists (e.g., PD-123319) to isolate receptor-specific effects .

Q. What methodologies can elucidate this compound’s dual role in fibrosis and regeneration?

Combine transcriptomic profiling (RNA-seq) with functional assays. For fibrosis, quantify collagen deposition via Masson’s trichrome staining; for regeneration, assess axon regrowth in freeze-damaged nerves. Use knockout models (e.g., AT1⁻/⁻ mice) to confirm target specificity .

Q. How does this compound influence hypoxia-induced vascular remodeling in developmental contexts?

In embryonic lung models, this compound counteracts AngII-mediated hypoplasia. Use organotypic cultures exposed to graded hypoxia (1–5% O₂) and measure alveolarization markers (e.g., surfactant proteins). Include PD-123319 to differentiate AT1/AT2 receptor contributions .

Q. What strategies mitigate off-target effects in long-term this compound studies?

Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and metabolomic screening are critical. Monitor renal/hepatic function in chronic dosing studies (e.g., 8–12 weeks in rodents). Validate findings with orthogonal antagonists (e.g., candesartan) to rule out batch-specific artifacts .

Methodological Guidance

- For protein pathway analysis : Prioritize Western blotting with phospho-specific antibodies (e.g., p-ERK1/2) and normalize to housekeeping proteins (e.g., GAPDH). Include FS (fetal serum) controls to account for baseline signaling .

- For in vivo neurovascular studies : Laser Doppler flowmetry and micro-oxygen electrodes quantify endoneurial blood flow and O₂ tension. Pair with immunohistochemistry for capillary density (CD31+ staining) .

- For receptor binding assays : Use [¹²⁵I]-AngII competitive displacement assays to calculate this compound’s IC₅₀. Compare with losartan to assess relative potency .

Data Contradiction Analysis Framework

- Hypothesis testing : Replicate experiments across independent labs to confirm reproducibility.

- Contextual variables : Control for species/strain differences (e.g., Sprague-Dawley vs. Wistar rats), dosing regimens, and AngII concentrations.

- Mechanistic overlap : Use siRNA knockdown or CRISPR-edited models to rule out cross-talk with non-AT1 pathways (e.g., Mas receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.